molecular formula C19H22O B1358894 2,4'-Dimethyl-5-tert-butylbenzophenone

2,4'-Dimethyl-5-tert-butylbenzophenone

Cat. No.: B1358894
M. Wt: 266.4 g/mol
InChI Key: CWFHANCIUJXBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4'-Dimethyl-5-tert-butylbenzophenone is a benzophenone derivative characterized by methyl groups at the 2- and 4'-positions and a bulky tert-butyl substituent at the 5-position. Benzophenones are widely used as UV filters, photoinitiators, and intermediates in organic synthesis, with substituents critically influencing their stability, solubility, and functionality .

Properties

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

(5-tert-butyl-2-methylphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C19H22O/c1-13-6-9-15(10-7-13)18(20)17-12-16(19(3,4)5)11-8-14(17)2/h6-12H,1-5H3

InChI Key

CWFHANCIUJXBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl and methyl substituents in 2,4'-Dimethyl-5-tert-butylbenzophenone distinguish it from other benzophenones and aromatic compounds. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound 2-CH₃, 4'-CH₃, 5-tert-C₄H₉ ~284.4* High lipophilicity, steric hindrance UV stabilizers, polymer additives Inferred
Benzophenone-1 (BP-1) 2,4-Dihydroxy 214.22 High polarity, UV absorption (~300 nm) Sunscreens, cosmetics
Benzophenone-3 (BP-3) 2-Hydroxy-4-methoxy 228.24 Broad UVB/UVA protection, moderate solubility Sunscreens, plastics
4,4'-Di-tert-butylbiphenyl 4,4'-tert-C₄H₉ 254.40 Thermal stability, high melting point (126–129°C) Organic synthesis, lubricants
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid 2-HO, 4-OCH₃, 5-SO₃H ~308.3 Water solubility, UV absorption Water-based formulations

*Estimated based on structural analogs.

Key Research Findings

Steric and Solubility Effects: The tert-butyl group in this compound likely reduces reactivity in coupling reactions compared to triphenylamine-substituted benzophenones (e.g., BPOH-TPA, 29.29% yield in Suzuki reactions) due to steric hindrance . Its lipophilicity contrasts sharply with sulfonated benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid), which exhibit water solubility for use in aqueous systems .

Thermal and UV Stability :

  • tert-butyl-substituted aromatics like 4,4'-Di-tert-butylbiphenyl demonstrate high thermal stability (mp 126–129°C), suggesting similar resilience in the target compound for high-temperature applications .
  • Unlike BP-1 and BP-3, which absorb UV light via hydroxyl and methoxy groups, the methyl/tert-butyl substituents in the target compound may shift its UV profile toward shorter wavelengths, limiting its use in broad-spectrum sunscreens .

Biochemical Interactions: While chlorinated phenols (e.g., TCSA, triclosan) exhibit antimicrobial activity, the non-polar substituents in this compound may reduce bioactivity, favoring industrial over biomedical uses .

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